molecular formula C16H17NO4S B13972307 N-(Phenylmethanesulfonyl)-D-phenylalanine CAS No. 177583-41-4

N-(Phenylmethanesulfonyl)-D-phenylalanine

Cat. No.: B13972307
CAS No.: 177583-41-4
M. Wt: 319.4 g/mol
InChI Key: ICFOBMSVJMGIMX-OAHLLOKOSA-N
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Description

N-(Phenylmethanesulfonyl)-D-phenylalanine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a phenylmethanesulfonyl group attached to the nitrogen atom of D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethanesulfonyl)-D-phenylalanine typically involves the reaction of D-phenylalanine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethanesulfonyl)-D-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Phenylmethanesulfonyl)-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenylmethanesulfonyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenylmethanesulfonyl)-L-phenylalanine
  • N-(Phenylmethanesulfonyl)-D-leucine
  • N-(Phenylmethanesulfonyl)-L-leucine

Uniqueness

N-(Phenylmethanesulfonyl)-D-phenylalanine is unique due to its specific stereochemistry and the presence of the phenylmethanesulfonyl group. This combination of features imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

177583-41-4

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

(2R)-2-(benzylsulfonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C16H17NO4S/c18-16(19)15(11-13-7-3-1-4-8-13)17-22(20,21)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1

InChI Key

ICFOBMSVJMGIMX-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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